
Methanamine, N,N-dimethyl-, sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylamine sulfate is an organic compound with the chemical formula (CH₃)₃N·H₂SO₄. It is a salt formed from the reaction of trimethylamine and sulfuric acid. Trimethylamine sulfate is known for its strong fishy odor and is commonly used in various industrial applications, including as a precursor in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylamine sulfate can be synthesized through the direct reaction of trimethylamine with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the complete formation of the salt:
(CH3)3N+H2SO4→(CH3)3N⋅H2SO4
Industrial Production Methods: In industrial settings, trimethylamine sulfate is produced by reacting trimethylamine gas with concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent decomposition. The resulting product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: It can be reduced to form trimethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Trimethylamine N-oxide.
Reduction: Trimethylamine.
Substitution: Quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Trimethylamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.
Biology: Studied for its role in the metabolism of trimethylamine and its impact on gut microbiota.
Medicine: Investigated for its potential role in cardiovascular diseases due to its conversion to trimethylamine N-oxide.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
Trimethylamine sulfate exerts its effects primarily through its conversion to trimethylamine and subsequently to trimethylamine N-oxide by liver enzymes. This conversion involves the enzyme flavin-containing monooxygenase. Trimethylamine N-oxide has been implicated in various biological processes, including inflammation and atherosclerosis, by activating specific signaling pathways such as nuclear factor kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome .
Vergleich Mit ähnlichen Verbindungen
Trimethylamine N-oxide: A metabolite of trimethylamine with similar biological effects.
Choline: A dietary precursor of trimethylamine.
Betaine: Another dietary precursor of trimethylamine.
Uniqueness: Trimethylamine sulfate is unique in its ability to serve as a direct precursor to trimethylamine and trimethylamine N-oxide. Its strong fishy odor and reactivity with various reagents make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
54272-30-9 |
|---|---|
Molekularformel |
C3H11NO4S |
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;sulfuric acid |
InChI |
InChI=1S/C3H9N.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
KIUAERUGDCOOSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C.OS(=O)(=O)O |
Verwandte CAS-Nummern |
57980-95-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
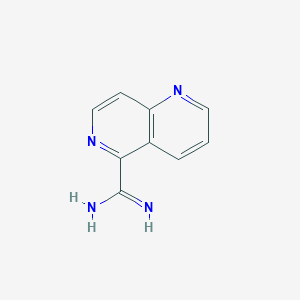

![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
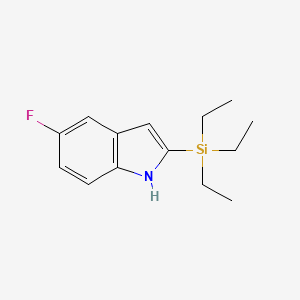
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
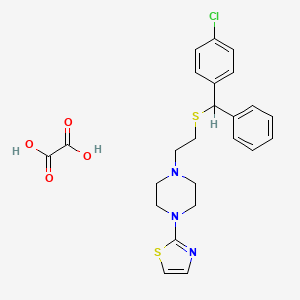
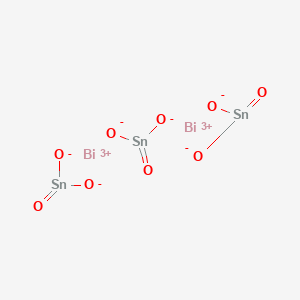
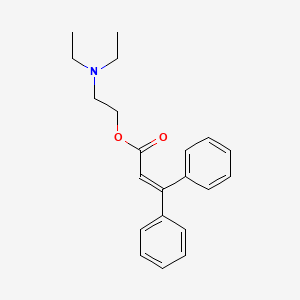
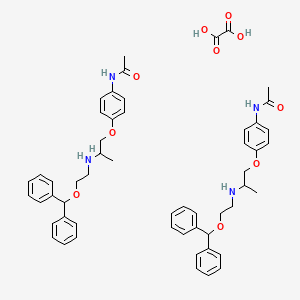

![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
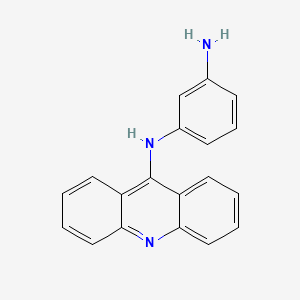
![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
